Acetamide, N-(2,6-dimethylphenyl)-N-methyl-

Pharmacology Toxicology Metabolism

Sourcing a pure MEGX standard that reliably distinguishes CYP3A4 activity from lidocaine background is a frequent bottleneck in therapeutic drug monitoring and liver function testing. This product directly resolves that need: • Optimized for MEGX-specific HPLC/LC-MS calibration with ≥98% purity. • Enables precise 15-/60-min serum MEGX quantification for hepatic capacity assessment. • Distinct GlyT1 inhibitor (P<0.05) not achievable with lidocaine or GX standards.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 18835-47-7
Cat. No. B104754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(2,6-dimethylphenyl)-N-methyl-
CAS18835-47-7
SynonymsN-(2,6-dimethylphenyl)-N-methyl-acetamide
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)N(C)C(=O)C
InChIInChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3
InChIKeyFPQRDECXMGHKJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MEGX: Lidocaine Primary Active Metabolite


Acetamide, N-(2,6-dimethylphenyl)-N-methyl- (CAS 18835-47-7), widely known as monoethylglycinexylidide (MEGX), is the primary pharmacologically active N-dealkylated metabolite of the local anesthetic and antiarrhythmic drug lidocaine. It is formed in the liver primarily via CYP3A4-mediated oxidative N-deethylation and retains approximately 80-90% of the antiarrhythmic and convulsant potency of the parent drug [1]. Its formation rate serves as the basis for the clinical MEGX test, a validated quantitative assessment of hepatic metabolic function [2].

Lidocaine active metabolite studies
CYP3A4 metabolic function probe
GlyT1 transporter research tool

Why MEGX Cannot Be Replaced by Lidocaine


Despite its structural and pharmacological similarity to lidocaine, MEGX cannot be substituted with lidocaine or its inactive terminal metabolite glycinexylidide (GX) in key research and diagnostic contexts. In therapeutic drug monitoring and hepatic function testing, MEGX is the specific analyte of interest, as its formation kinetics directly reflect CYP3A4 activity [1]. Analytical methods designed for MEGX quantification, such as HPLC and LC-MS protocols, require a pure MEGX reference standard for accurate calibration and validation; lidocaine cannot serve this purpose [2]. Furthermore, MEGX exhibits distinct pharmacodynamic properties, including GlyT1 transporter inhibition (P < 0.05), a mechanism not shared by lidocaine at therapeutic concentrations [3]. This unique combination of metabolic, analytical, and biological roles makes MEGX an irreplaceable research tool.

Analyte
MEGX is the specific metabolite required for CYP3A4 function testing.
Lidocaine parent drug reflects different parameters; cannot serve as a direct analytical substitute.
Mechanism
MEGX uniquely inhibits GlyT1 at reported relevant concentrations.
Glycinexylidide (GX) lacks GlyT1 activity and has minimal pharmacological relevance.
Kinetics
MEGX exhibits slower sodium-channel recovery kinetics with a unique ultra-slow component.
Lidocaine's dissociation profile differs; metabolite-specific contributions may not transfer.

MEGX vs. Lidocaine & GX: Evidence Comparison


Convulsant Potency in Rat Model

MEGX demonstrates potent convulsant activity comparable to lidocaine, while the subsequent metabolite GX is far less active. The median convulsant dose (CD50) for lidocaine was 52 mg/kg, compared to 67 mg/kg for MEGX, indicating MEGX has ~78% of lidocaine's convulsant potency [1]. In contrast, convulsions were not observed with GX even at lethal doses; its convulsant activity was estimated to be only 1/10 that of lidocaine and MEGX [1].

Convulsant Potency
Head-to-head
CD50 67 mg/kg vs. 52 mg/kg (Lidocaine)
Supports CNS toxicity endpoint interpretation.
Rat model, IV administration. Reported potency difference.
Pharmacology Toxicology Metabolism

Sodium Channel Blockade Kinetics

MEGX exhibits rate- and voltage-dependent sodium channel blockade similar to lidocaine, but with significantly slower dissociation kinetics. The slow recovery time constant (τ) for Vmax was 176-206 ms for lidocaine versus 300-340 ms for MEGX, indicating a prolonged blockade effect [1]. Additionally, an even slower component (τ = 3-4 s) was observed uniquely for MEGX, suggesting a distinct binding mode [1].

Na+ Channel Blockade
Head-to-head
Recovery τ 300-340 ms vs. 176-206 ms (Lidocaine)
Slower dissociation kinetics context.
Guinea-pig papillary muscle, 1 Hz. Unique ultra-slow component detected.
Electrophysiology Cardiology Pharmacology

GlyT1 Transporter Inhibition

MEGX inhibits the glycine transporter GlyT1, a novel analgesic mechanism not shared by lidocaine at therapeutic concentrations. In primary rat astrocyte uptake assays, MEGX significantly reduced GlyT1-mediated glycine uptake (P < 0.05), whereas lidocaine reduced uptake only at toxic concentrations [1]. The other major metabolite, N-ethylglycine, acts as an alternative substrate (EC50 = 55 μM) rather than an inhibitor [1].

GlyT1 Inhibition
Head-to-head
Significant inhibition at non-toxic concentrations vs. none for lidocaine.
Unique metabolite-specific pathway context.
Primary rat astrocyte assay. P
Clinical PK Levels
Reported
MEGX plasma concentration ~2x higher than lidocaine in prolonged infusion.
Pharmacodynamic contribution context.
Single-patient case report. Measured by HPLC.
Neuroscience Pain Research Molecular Pharmacology

Clinical MEGX Levels vs. Lidocaine

In certain clinical scenarios, MEGX plasma concentrations can surpass those of the parent drug lidocaine, making it the predominant active species. In one extensively studied patient receiving prolonged lidocaine infusion, MEGX concentrations were nearly twice those of lidocaine; given MEGX's ~83% relative potency, its pharmacodynamic contribution was calculated to be approximately 1.5 times that of lidocaine [1].

Clinical PK Levels
Reported
MEGX plasma concentration ~2x higher than lidocaine in prolonged infusion.
Pharmacodynamic contribution context.
Single-patient case report. Measured by HPLC.
Clinical Pharmacology Therapeutic Drug Monitoring Pharmacokinetics

MEGX Application Scenarios


Reference Standard for Clinical TDM & Toxicology

MEGX is the essential reference standard for validated HPLC and LC-MS/MS assays that simultaneously quantify lidocaine and its active metabolites in patient plasma or serum. Given that MEGX concentrations can exceed lidocaine levels in patients on prolonged infusion [1], and that MEGX is equipotent to lidocaine in producing CNS toxicity [2], clinical laboratories cannot accurately assess lidocaine exposure or toxicity risk without a pure MEGX standard for calibration and quality control.

Hepatic Function Test Substrate

The formation rate of MEGX following a low-dose intravenous lidocaine bolus (typically 1 mg/kg) serves as a validated quantitative index of liver metabolic capacity [1]. This test is used clinically to grade cirrhosis severity and predict surgical outcomes in liver transplantation candidates. Research institutions and clinical laboratories performing this test require MEGX as the analytical standard to measure the 15- or 60-minute serum MEGX concentration, the primary test endpoint [1].

Class I Antiarrhythmic Electrophysiology Research

MEGX is required for in vitro electrophysiology studies investigating the cumulative sodium channel blocking effects observed during prolonged lidocaine administration. The compound's significantly slower recovery kinetics (τ = 300-340 ms) and unique ultra-slow component (τ = 3-4 s) differentiate it from lidocaine [1]. Researchers studying the time-dependent and use-dependent effects of sodium channel blockers must use pure MEGX to isolate metabolite-specific contributions to action potential prolongation and arrhythmia suppression.

GlyT1-Mediated Analgesic Pathway Research

MEGX is the key molecular probe for investigating glycine transporter 1 (GlyT1) inhibition as a non-opioid analgesic mechanism. Since lidocaine inhibits GlyT1 only at toxic concentrations and the terminal metabolite N-ethylglycine acts as a substrate rather than an inhibitor, MEGX is the unique active species responsible for this effect [1]. Neuroscience laboratories require pure MEGX to study GlyT1 pharmacology, spinal glycine signaling, and the development of novel analgesics targeting this pathway.

Application
Selection Property
Validation Focus
TDM & Toxicology Reference Standard
Certified analytical reference material for LC-MS/MS method calibration.
Chromatographic resolution from lidocaine; matrix-effect assessment.
Hepatic Function Test Substrate
Metabolite standard for CYP3A4 activity endpoint quantification.
Formation-ratio kinetics; 15-60 min serum concentration measurement.
Electrophysiology Research
Pure metabolite for isolating Na+ channel blocking kinetics.
Use-dependent block and recovery time constant verification.
GlyT1 Analgesic Pathway Studies
Unique molecular probe for GlyT1 inhibitor mechanism research.
Glycine uptake assay inhibition; differentiation from lidocaine activity.

Technical Documentation Hub

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31 linked technical documents
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